molecular formula C7H9ClN2O3 B3370648 Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 500025-81-0

Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate

Cat. No. B3370648
CAS RN: 500025-81-0
M. Wt: 204.61 g/mol
InChI Key: RFLDKZVWVQBDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate” is an organic compound that belongs to the class of esters . Esters are known for their distinctive odors and are commonly used for food aroma and fragrances . The general formula of an ester is RCOOR’ . Esters are formed through reactions between an acid and an alcohol with the elimination of water .


Chemical Reactions Analysis

Esters, like the compound , can undergo a variety of reactions. One notable reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile . During the reaction, a new carbon-carbon bond is formed .

Scientific Research Applications

Synthesis and Biological Roles of 1,3,4-Oxadiazoles

1,3,4-Oxadiazole derivatives are synthesized through innovative methods due to their pivotal role in developing medicinal compounds for treating numerous diseases. The synthesis methods have evolved over the past 15 years, with these derivatives showing promise in various therapeutic applications. This research underscores the importance of 1,3,4-oxadiazole cores in medicinal chemistry, leading to the exploration of new therapeutic species (S. Nayak & B. Poojary, 2019).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole tailored compounds exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral effects. This diversity in bioactivity positions 1,3,4-oxadiazole derivatives as significant contributors to the development of new medicinal agents for treating different ailments. Their effectiveness in binding with various enzymes and receptors through weak interactions highlights their potential in medicinal chemistry (G. Verma et al., 2019).

Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives

The search for new antimicrobial agents has led to increased interest in 1,3,4-oxadiazole derivatives. These compounds have demonstrated various antimicrobial activities, surpassing some known antibiotics' effectiveness. The continuous development of 1,3,4-oxadiazole derivatives as antimicrobial agents is promising, providing new avenues for combating antimicrobial resistance (T. Glomb & P. Świątek, 2021).

properties

IUPAC Name

methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3/c1-12-7(11)3-2-6-9-5(4-8)10-13-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLDKZVWVQBDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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